1-[(Octyloxy)methyl]-1H-1,2,3-benzotriazole
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Overview
Description
1-[(Octyloxy)methyl]-1H-1,2,3-benzotriazole is a chemical compound known for its unique structure and properties. It belongs to the class of benzotriazoles, which are heterocyclic compounds containing a triazole ring fused to a benzene ring. This compound is characterized by the presence of an octyloxy group attached to the triazole ring via a methylene bridge. Benzotriazoles are widely used in various applications due to their stability and ability to act as corrosion inhibitors, UV stabilizers, and more.
Preparation Methods
The synthesis of 1-[(Octyloxy)methyl]-1H-1,2,3-benzotriazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the benzotriazole core, which can be derived from o-phenylenediamine and sodium nitrite.
Alkylation: The benzotriazole core is then alkylated with an octyloxy group. This step involves the reaction of benzotriazole with an alkylating agent such as octyl bromide in the presence of a base like potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-[(Octyloxy)methyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzotriazole ring, where nucleophiles replace the octyloxy group or other substituents.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the octyloxy group.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions.
Scientific Research Applications
1-[(Octyloxy)methyl]-1H-1,2,3-benzotriazole has several scientific research applications:
Chemistry: It is used as a corrosion inhibitor in metal protection, preventing the degradation of metals in harsh environments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is employed as a UV stabilizer in plastics and coatings, enhancing the durability and lifespan of materials exposed to sunlight.
Mechanism of Action
The mechanism of action of 1-[(Octyloxy)methyl]-1H-1,2,3-benzotriazole involves its interaction with molecular targets such as enzymes and receptors. The compound’s triazole ring can form coordination complexes with metal ions, inhibiting corrosion. In biological systems, it may interact with cellular components, leading to antimicrobial or anticancer effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
1-[(Octyloxy)methyl]-1H-1,2,3-benzotriazole can be compared with other benzotriazole derivatives, such as:
1H-Benzotriazole: Lacks the octyloxy group and is primarily used as a corrosion inhibitor.
2-(2H-Benzotriazol-2-yl)-4-methylphenol: Contains a phenolic group and is used as a UV stabilizer.
5-Chloro-2-(2H-benzotriazol-2-yl)-4-methylphenol: Similar to the previous compound but with a chlorine substituent, enhancing its UV stabilizing properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Properties
IUPAC Name |
1-(octoxymethyl)benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-2-3-4-5-6-9-12-19-13-18-15-11-8-7-10-14(15)16-17-18/h7-8,10-11H,2-6,9,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCQYLVRAUKISP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOCN1C2=CC=CC=C2N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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